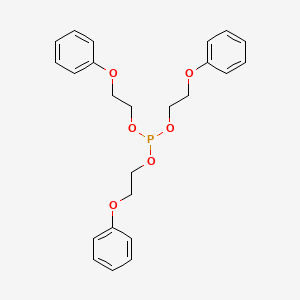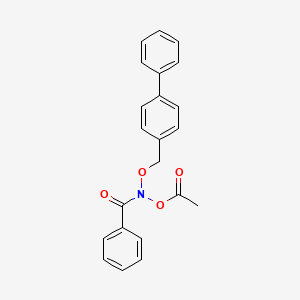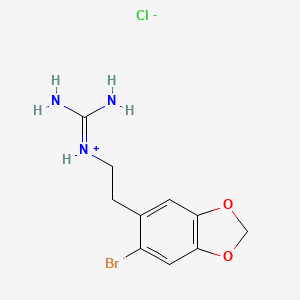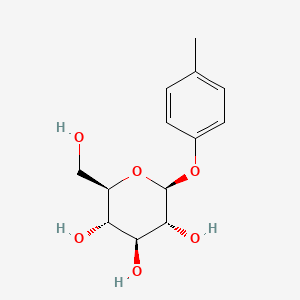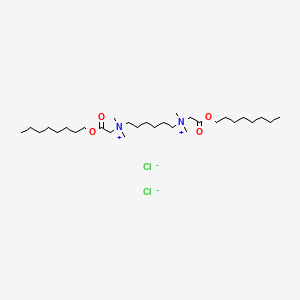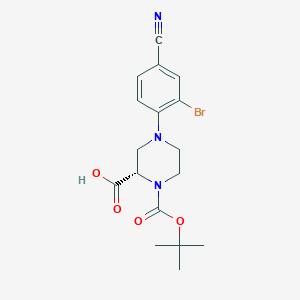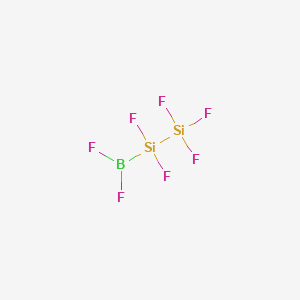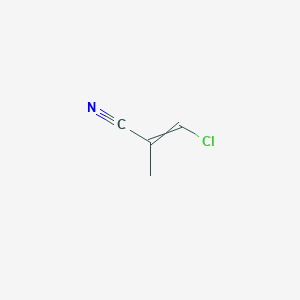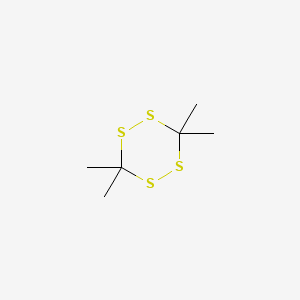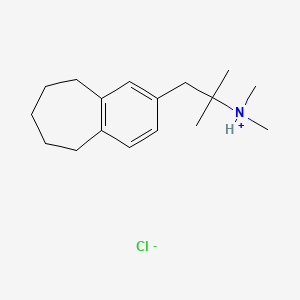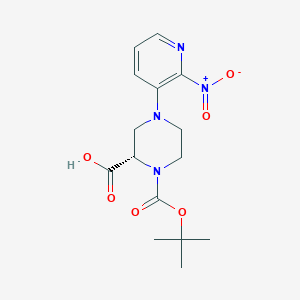
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, tert-butyl chloroformate, and 2-nitropyridine.
Protection: The piperazine is first protected using tert-butyl chloroformate to form the Boc-protected piperazine.
Coupling Reaction: The protected piperazine is then coupled with 2-nitropyridine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitropyridinyl group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: May serve as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridinyl group could play a role in binding to active sites, while the piperazine moiety might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)piperazine-2-carboxylic acid: Similar structure but with a phenyl group instead of a pyridinyl group.
(S)-1-(tert-Butoxycarbonyl)-4-(2-aminopyridin-3-yl)piperazine-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc-protected piperazine and the nitropyridinyl group. This combination offers distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C15H20N4O6 |
|---|---|
Molecular Weight |
352.34 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)18-8-7-17(9-11(18)13(20)21)10-5-4-6-16-12(10)19(23)24/h4-6,11H,7-9H2,1-3H3,(H,20,21)/t11-/m0/s1 |
InChI Key |
FDVVNOJZILGVLF-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(N=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


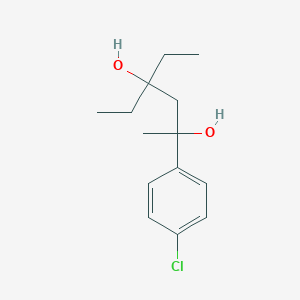
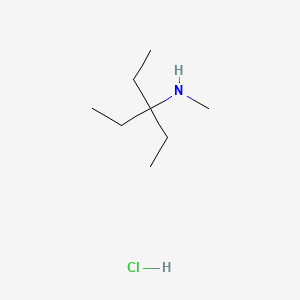

![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
